molecular formula C21H18FN3OS B2727719 N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-51-6

N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2727719
CAS No.: 897464-51-6
M. Wt: 379.45
InChI Key: FANMHPXCJNNEQN-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at the 6-position and an acetamide moiety at the 3-position. The acetamide nitrogen is further functionalized with a 4-ethylphenyl group. This structural framework is analogous to several bioactive imidazo[2,1-b]thiazole derivatives reported in medicinal chemistry, which exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMHPXCJNNEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[2,1-b]Thiazole Core

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclization reactions between α-halocarbonyl compounds and 2-aminothiazoles. For the target compound, 6-(4-fluorophenyl)imidazo[2,1-b]thiazole is prepared using the following protocol:

  • Step 1 : Reaction of 2-amino-6-(4-fluorophenyl)thiazole with α-bromoacetophenone derivatives under mild acidic conditions (acetic acid, 60°C, 6 hours).
  • Step 2 : Cyclization via intramolecular nucleophilic substitution, facilitated by catalytic hydrobromic acid.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Temperature 60°C
Catalyst HBr (3 mL)

Acetamide Side-Chain Introduction

The 3-position of the imidazo[2,1-b]thiazole core is functionalized with an acetamide group through nucleophilic acyl substitution:

  • Step 3 : Treatment of the core with chloroacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine as a base.
  • Step 4 : Reaction with 4-ethylaniline in ethanol under reflux (8 hours) to form N-(4-ethylphenyl)acetamide.

Key Data :

Parameter Value Source
Chloroacetylation Yield 85%
Amidation Yield 78%
Solvent Ethanol

Optimization Strategies

Catalytic Systems and Solvent Effects

Copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) enhance coupling efficiency during thiazole ring formation, achieving yields up to 48% for analogous structures. Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol facilitates amidation.

Temperature and Reaction Time

  • Cyclization : Elevated temperatures (115°C) reduce reaction times but risk decomposition.
  • Amidation : Prolonged reflux (7–8 hours) ensures complete conversion without side products.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Distinct singlet at δ 3.71–3.84 ppm confirms methoxy groups in intermediates. The acetamide NH proton appears as a broad singlet near δ 10.2 ppm.
  • ¹³C NMR : Carbonyl signals at δ 168–172 ppm verify acetamide formation.

Chromatographic Purification

Silica gel column chromatography (chloroform:methanol, 50:1) isolates the final product with >95% purity. Recrystallization from ethanol further enhances crystallinity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency
Cyclization + Amidation 72 95 High
Copper-Catalyzed Coupling 48 90 Moderate

The cyclization-amidation pathway outperforms copper-mediated methods in yield and cost, making it the preferred industrial approach.

Challenges and Mitigation

  • Steric Hindrance : Bulky 4-fluorophenyl and 4-ethylphenyl groups reduce reaction rates. Mitigated using excess reagents and prolonged heating.
  • Byproduct Formation : Column chromatography effectively removes undesired isomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazo-thiazole core or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

The compound has been evaluated for several biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising antimicrobial properties. For instance, compounds similar to N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents .
  • Anticancer Properties : Studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives possess anticancer activity. The compound has been tested against human cancer cell lines, revealing significant cytotoxic effects. For example, specific derivatives have shown effectiveness against breast cancer cell lines (MCF7), indicating the potential for further development as anticancer drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyObjectiveFindings
Marmara Pharm J (2018)Evaluate antiviral activityCompounds demonstrated significant antiviral activity against specific pathogens .
PMC Article (2019)Antimicrobial and anticancer evaluationDerivatives exhibited promising antimicrobial and anticancer activities against MCF7 cell lines .
PubMed Study (2015)Synthesis of related compoundsNew derivatives showed notable cytotoxic effects in vitro .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The imidazo-thiazole core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes.

Comparison with Similar Compounds

Core Scaffold Variations

The imidazo[2,1-b]thiazole core is shared across multiple analogs. For example:

  • G618-0041 : 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide (C₂₀H₁₆FN₃O₂S) differs by substituting the 4-ethylphenyl group with a 4-methoxyphenyl moiety .
  • 5l : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide features a chlorophenyl group at the 6-position and a complex piperazinylpyridinyl acetamide substituent .

Key Observations :

  • The 4-fluorophenyl group at the 6-position provides electron-withdrawing effects, which may stabilize the aromatic system and influence binding interactions compared to bromophenyl (e.g., compound 5a in ) or chlorophenyl analogs .

Acetamide Substituents

Variations in the acetamide nitrogen substituent significantly impact bioactivity:

  • 3d : 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide includes a benzoylhydrazinecarbothioamide group, showing IR bands at 1666 cm⁻¹ (C=O) and 1172 cm⁻¹ (C=S) .
  • 9c : A triazole-thiazole hybrid with a 4-bromophenyl group demonstrated improved docking affinity in molecular studies .

Key Observations :

Anticancer Activity

  • 5l : IC₅₀ = 1.4 µM against MDA-MB-231 cells (breast cancer), surpassing sorafenib (IC₅₀ = 5.2 µM) .
  • 5a : Moderate VEGFR2 inhibition (3.76% at 20 µM) .

Antimicrobial and Anti-inflammatory Activity

  • 4a-k (imidazo[2,1-b][1,3,4]thiadiazoles): Showed notable antibacterial and anti-inflammatory activities .
  • 12 (N'-(arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide): Exhibited antimycobacterial action .

Implications : The target compound’s fluorophenyl group may enhance metabolic stability over bromophenyl analogs, though this requires empirical validation.

Physicochemical Properties

Property Target Compound* G618-0041 5l
Molecular Formula C₂₂H₂₀FN₃OS C₂₀H₁₆FN₃O₂S C₃₀H₂₉ClN₆O₂S
Molecular Weight (g/mol) ~405.47 397.42 573.11
Key Functional Groups 4-Ethylphenyl 4-Methoxyphenyl 4-Chlorophenyl, Piperazinyl

*Calculated based on structural analogy.

Biological Activity

N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS Number: 897464-51-6) is a complex organic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This article reviews its biological activities, including its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

PropertyValue
Molecular Formula C21H18FN3OS
Molecular Weight 379.5 g/mol
IUPAC Name This compound
CAS Number 897464-51-6

The compound features a unique structure with both ethyl and fluorophenyl substituents, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and migration.

Target Enzymes and Pathways

  • Focal Adhesion Kinase (FAK) : Similar compounds have shown inhibition of FAK phosphorylation, which is crucial in cancer metastasis . This suggests that this compound may also exert similar effects.

Anticancer Activity

Recent studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 0.59 to 2.81 μM against various cancer cell lines . The potential for this compound to enhance the efficacy of existing chemotherapeutics like gemcitabine has also been noted.

Case Studies and Research Findings

A significant study evaluated the cytotoxic effects of various imidazo[2,1-b][1,3]thiazole derivatives on pancreatic cancer cells. The results indicated that these compounds could potentiate the effects of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is essential for gemcitabine uptake .

In another study focusing on thiazole derivatives, compounds were shown to possess high antimalarial activity while maintaining low cytotoxicity in HepG2 cell lines . This suggests a broader therapeutic potential for compounds within this chemical class.

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

Compound NameIC50 (μM)Biological Activity Description
N-(4-(3-fluorophenyl)-1,3-thiazol-2-yl)acetamide0.59 - 2.81Antitumor activity in pancreatic cancer
N-(5-ethyl-1,3-thiazol-2-yl)acetamideVariesAntimicrobial and antitumoral properties
N-(4-(4-fluorophenyl)-2-oxo-1,3-thiazol-3(2H)-yl)-2-phenylacetamideVariesAntiproliferative effects in various cancer models

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1 : Condensation of substituted thiazole precursors with fluorophenyl groups using acetonitrile and anhydrous aluminum chloride to form the imidazothiazole core .
  • Step 2 : Acetamide coupling via nucleophilic substitution or amidation reactions. For example, potassium carbonate in ethanol or DMF can facilitate the reaction between thiol intermediates and chloroacetamide derivatives .
  • Purification : Recrystallization in ethanol or methanol is effective for improving purity, with yields often exceeding 80% when monitored via TLC and HPLC .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray Crystallography : Provides definitive proof of molecular geometry, bond angles, and packing modes. For example, Acta Crystallographica reports use Mo-Kα radiation (λ = 0.71073 Å) to resolve structures with R-factors < 0.05 .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thiazole carbons at δ 160–170 ppm) .
    • IR : Key peaks include C=O stretches (~1650 cm1^{-1}) and C-F vibrations (~1220 cm1^{-1}) .
  • Elemental Analysis : Discrepancies < 0.3% between calculated and observed C, H, N, S values validate purity .

Basic: How do solvent polarity and pH influence the compound’s stability during storage?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability decreases in polar protic solvents (e.g., methanol) due to potential hydrolysis of the acetamide group.
  • pH Sensitivity : Degradation is observed at pH < 3 (acidic cleavage of the thiazole ring) or pH > 10 (amide bond hydrolysis). Storage in anhydrous conditions at 2–8°C in amber vials is recommended .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to assess effects on target binding. For example, fluorophenyl analogs show enhanced metabolic stability in kinase inhibition assays .
  • Scaffold Modification : Introduce heterocycles (e.g., triazoles) to the imidazothiazole core to improve solubility. Docking studies (AutoDock Vina) can predict binding poses to enzymes like COX-1/2, with RMSD values < 2.0 Å indicating reliable interactions .
  • Data Validation : Use IC50_{50} assays in triplicate with positive controls (e.g., celecoxib for COX inhibition) to minimize variability .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

  • Molecular Packing Analysis : X-ray data reveal intermolecular interactions (e.g., π-π stacking between fluorophenyl groups) that may explain divergent solubility or aggregation tendencies in bioassays .
  • Conformational Flexibility : Compare crystal structures with computational models (e.g., DFT-optimized geometries) to identify bioactive conformers. For example, a 10° deviation in dihedral angles can alter binding to hydrophobic enzyme pockets .

Advanced: What strategies address contradictory cytotoxicity data across cell lines?

  • Mechanistic Profiling : Pair viability assays (MTT) with transcriptomics to identify off-target effects. For instance, discrepancies in IC50_{50} values between HeLa and MCF-7 cells may arise from differential expression of ABC transporters .
  • Metabolite Screening : LC-MS/MS can detect hydrolyzed byproducts (e.g., free thiazole intermediates) that may contribute to toxicity. Adjusting the acetamide protecting group (e.g., tert-butyl) can mitigate instability .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADME Prediction : Tools like SwissADME calculate logP (optimal range: 2–4) and topological polar surface area (< 140 Å2^2) to optimize blood-brain barrier penetration .
  • Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. For example, replacing the ethyl group with a trifluoromethyl moiety reduces oxidative metabolism .

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